molecular formula C6H3F3INO B13441165 3-Iodo-2-(trifluoromethoxy)pyridine

3-Iodo-2-(trifluoromethoxy)pyridine

Cat. No.: B13441165
M. Wt: 288.99 g/mol
InChI Key: KLPVLUKYOFCVSD-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by iodine and trifluoromethoxy groups, respectively. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, 3-iodopyridine can be synthesized by halogenating pyridine with iodine at the third position . The trifluoromethoxy group can then be introduced using various fluorinating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of 3-Iodo-2-(trifluoromethoxy)pyridine often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .

Mechanism of Action

The mechanism by which 3-Iodo-2-(trifluoromethoxy)pyridine exerts its effects is primarily through its reactivity in chemical reactions. The iodine and trifluoromethoxy groups influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles . The compound can interact with various molecular targets, depending on the specific reaction and application.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

3-iodo-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H

InChI Key

KLPVLUKYOFCVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC(F)(F)F)I

Origin of Product

United States

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